
4-(甲硫基)苯基异氰酸酯
描述
4-(Methylthio)phenyl isocyanate is an organic compound with the molecular formula CH₃SC₆H₄NCO. It is a derivative of phenyl isocyanate, where a methylthio group is attached to the phenyl ring. This compound is known for its reactivity and is used in various chemical synthesis processes .
科学研究应用
4-(Methylthio)phenyl isocyanate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Employed in the modification of biomolecules.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the production of polymers and other materials.
作用机制
Target of Action
Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines . This suggests that the compound could potentially target a variety of biological molecules.
Mode of Action
The mode of action of 4-(Methylthio)phenyl isocyanate involves its interaction with its targets through a chemical reaction. The isocyanate group (-N=C=O) is highly reactive and can form covalent bonds with compounds containing active hydrogen atoms . This can lead to changes in the structure and function of the target molecules.
Pharmacokinetics
Isocyanates in general are known to be rapidly absorbed and distributed in the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
Isocyanates are known to cause cellular damage and inflammation, and can induce an immune response .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Methylthio)phenyl isocyanate. For instance, the compound is sensitive to moisture and can react with water to form amines and carbon dioxide . Therefore, the compound’s stability and reactivity can be significantly affected by the humidity in the environment .
生化分析
Biochemical Properties
4-(Methylthio)phenyl isocyanate plays a significant role in biochemical reactions due to its reactive isocyanate group. This group can form covalent bonds with nucleophilic sites on enzymes, proteins, and other biomolecules. For instance, it can react with amino groups in proteins, leading to the formation of stable urea derivatives. This interaction can modify the activity of enzymes and proteins, potentially inhibiting or altering their function. Additionally, 4-(Methylthio)phenyl isocyanate can interact with thiol groups in cysteine residues, forming thiocarbamate linkages, which can further influence protein structure and function .
Cellular Effects
The effects of 4-(Methylthio)phenyl isocyanate on various types of cells and cellular processes are profound. This compound can influence cell function by modifying key proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For example, the covalent modification of signaling proteins can disrupt normal signal transduction, leading to altered cellular responses. Furthermore, 4-(Methylthio)phenyl isocyanate can affect gene expression by modifying transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes .
Molecular Mechanism
At the molecular level, 4-(Methylthio)phenyl isocyanate exerts its effects through covalent binding interactions with biomolecules. The isocyanate group reacts with nucleophilic sites, such as amino and thiol groups, forming stable covalent bonds. This can result in enzyme inhibition or activation, depending on the specific target and context. For instance, the modification of active site residues in enzymes can inhibit their catalytic activity, while the modification of regulatory proteins can alter their function and downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Methylthio)phenyl isocyanate can change over time due to its stability and degradation. This compound is sensitive to moisture and can hydrolyze, leading to the formation of amines and carbon dioxide. Over time, the degradation products can accumulate and potentially influence cellular function. Long-term studies in vitro and in vivo have shown that prolonged exposure to 4-(Methylthio)phenyl isocyanate can result in sustained modifications of cellular proteins, leading to lasting changes in cell behavior .
Dosage Effects in Animal Models
The effects of 4-(Methylthio)phenyl isocyanate vary with different dosages in animal models. At low doses, the compound may cause minimal or reversible changes in cellular function. At higher doses, it can induce toxic or adverse effects, such as cellular damage, inflammation, and apoptosis. Threshold effects have been observed, where a certain dosage level triggers significant biological responses. Toxicity studies have highlighted the importance of careful dosage control to avoid harmful effects .
Metabolic Pathways
4-(Methylthio)phenyl isocyanate is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further react with cellular biomolecules. These metabolic reactions can influence metabolic flux and alter the levels of specific metabolites. Additionally, the compound’s interaction with glutathione and other detoxifying agents can modulate its metabolic fate and reduce its toxicity .
Transport and Distribution
Within cells and tissues, 4-(Methylthio)phenyl isocyanate is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and interact with intracellular transporters and binding proteins. These interactions can influence its localization and accumulation within specific cellular compartments. The compound’s distribution is also affected by its reactivity with cellular components, which can sequester it in specific regions .
Subcellular Localization
The subcellular localization of 4-(Methylthio)phenyl isocyanate is influenced by its chemical properties and interactions with cellular machinery. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the modification of mitochondrial proteins can lead to its accumulation in mitochondria, affecting mitochondrial function. Similarly, interactions with nuclear proteins can influence its localization within the nucleus, impacting gene expression and other nuclear processes .
准备方法
Synthetic Routes and Reaction Conditions
4-(Methylthio)phenyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 4-(methylthio)aniline with phosgene or its derivatives. The reaction typically proceeds under controlled conditions to ensure safety and high yield .
Industrial Production Methods
In industrial settings, the production of 4-(Methylthio)phenyl isocyanate often involves the use of large-scale reactors and stringent safety protocols due to the toxic nature of the reagents involved. The process may include steps such as purification and distillation to obtain the desired product with high purity .
化学反应分析
Types of Reactions
4-(Methylthio)phenyl isocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines to form ureas.
Addition Reactions: It can react with alcohols to form carbamates.
Common Reagents and Conditions
Amines: React with 4-(Methylthio)phenyl isocyanate to form ureas.
Alcohols: React to form carbamates.
Catalysts: Triethylamine is often used to facilitate these reactions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
相似化合物的比较
Similar Compounds
Phenyl isocyanate: Similar structure but lacks the methylthio group.
4-Chlorophenyl isocyanate: Contains a chlorine atom instead of a methylthio group.
4-Nitrophenyl isocyanate: Contains a nitro group instead of a methylthio group.
Uniqueness
4-(Methylthio)phenyl isocyanate is unique due to the presence of the methylthio group, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound in specific synthetic applications where the methylthio group can provide additional functionality .
属性
IUPAC Name |
1-isocyanato-4-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-11-8-4-2-7(3-5-8)9-6-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKQBDZVEKZFBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369843 | |
| Record name | 4-(Methylthio)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1632-84-4 | |
| Record name | 4-(Methylthio)phenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1632-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Methylthio)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Methylthio)phenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


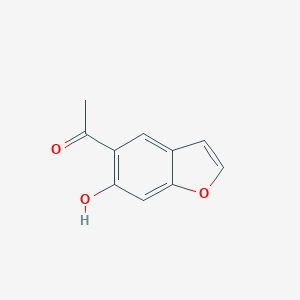
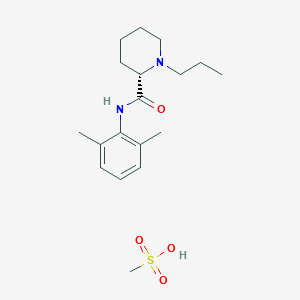
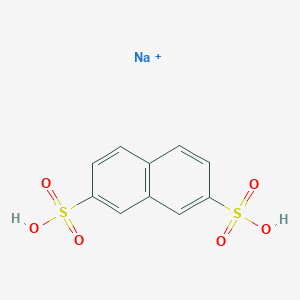

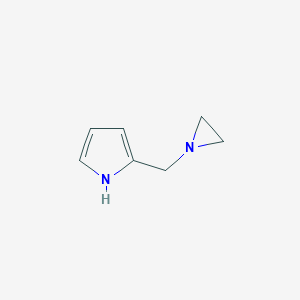




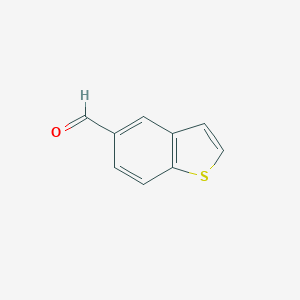
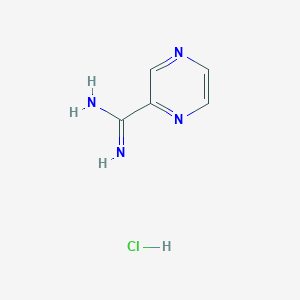

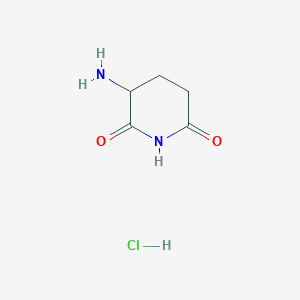
![Bicyclo[2.2.1]heptan-2-ol](/img/structure/B158893.png)
